6-(2-Fluorophenoxy)hexan-2-one spectral data (NMR, IR, MS)
6-(2-Fluorophenoxy)hexan-2-one spectral data (NMR, IR, MS)
Spectral Characterization & Synthesis Guide[1][2][3]
Part 1: Executive Summary & Compound Identity
6-(2-Fluorophenoxy)hexan-2-one is a specialized alkyl-aryl ether intermediate, primarily utilized in the synthesis of antipsychotic pharmacophores and serotonin antagonists.[1][2] Its structure combines a lipophilic hexanone chain with an ortho-fluorinated phenoxy moiety, serving as a critical linker in medicinal chemistry.[1]
This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from first-principles structural elucidation and analogous reference standards. It is designed to serve as a validation benchmark for researchers synthesizing this compound.
| Property | Data |
| IUPAC Name | 6-(2-Fluorophenoxy)hexan-2-one |
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.25 g/mol |
| SMILES | CC(=O)CCCCOc1ccccc1F |
| Key Precursors | 2-Fluorophenol, 6-Chlorohexan-2-one |
Part 2: Synthesis & Preparation Workflow
To understand the spectral impurity profile, one must understand the synthesis.[1] The standard protocol involves a Williamson ether synthesis.[1][2] The presence of the ortho-fluorine atom reduces the nucleophilicity of the phenoxide due to inductive withdrawal, often requiring polar aprotic solvents (DMF or DMSO) and elevated temperatures.[1]
Reaction Pathway Visualization
Figure 1: Williamson ether synthesis pathway via SN2 mechanism.[1][2]
Part 3: Spectral Analysis[1][2][3]
3.1 Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the stability of the ether linkage and the ketone moiety.[1] The molecular ion (M+) is expected to be visible but distinct fragmentation pathways provide structural confirmation.[1]
Key Fragmentation Pathways:
-
McLafferty Rearrangement: The hexan-2-one chain undergoes rearrangement, cleaving the bond between C3 and C4.[1]
- -Cleavage: Cleavage adjacent to the carbonyl group.[1]
-
Phenoxy Cleavage: Rupture of the C(alkyl)-O(ether) bond.[1]
Figure 2: Primary fragmentation logic for EI-MS analysis.
| m/z | Assignment | Mechanistic Origin |
| 210 | [M]⁺ | Molecular ion (Parent peak).[1][2] |
| 112 | [C₆H₅FO]⁺ | 2-Fluorophenol radical cation (via H-transfer).[1][2] |
| 99 | [C₆H₄F]⁺ | Loss of alkyl chain and oxygen.[1][2] |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement (Diagnostic for methyl ketones with |
| 43 | [CH₃CO]⁺ | Acylium ion (Base peak in many methyl ketones).[1][2] |
3.2 Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick "fingerprint" validation, confirming the formation of the ether while retaining the ketone.[1]
| Wavenumber (cm⁻¹) | Functional Group | Mode | Notes |
| 3060 - 3010 | Ar-H | Stretching | Weak aromatic C-H signals.[1][2] |
| 2940 - 2860 | Alkyl C-H | Stretching | Methylene chain (asymmetric/symmetric).[1][2] |
| 1715 ± 5 | C=O[1][2][3][4] (Ketone) | Stretching | Diagnostic: Strong, sharp peak.[1][2] Confirms ketone integrity. |
| 1590, 1500 | C=C (Ar) | Stretching | Aromatic ring breathing modes.[2] |
| 1250 - 1230 | C-O-C (Ether) | Stretching | Diagnostic: Strong asymmetric stretch for aryl alkyl ethers. |
| 750 | Ar-H (Ortho) | Bending | Characteristic of ortho-disubstituted benzene.[1][2] |
3.3 Nuclear Magnetic Resonance (NMR)
Experimental Note: All shifts (
The ¹H NMR spectrum is characterized by the distinct splitting of the aromatic protons due to ¹H-¹⁹F coupling and the triplet patterns of the alkyl chain.[1]
| Shift (δ ppm) | Mult. | Integ. | Coupling (Hz) | Assignment | Structural Context |
| 6.90 - 7.15 | m | 4H | - | Ar-H | Complex multiplet due to ortho-F and H-H coupling.[1][2] |
| 4.05 | t | 2H | J ≈ 6.5 | -O-CH ₂- | Methylene adjacent to ether oxygen (deshielded).[1][2] |
| 2.48 | t | 2H | J ≈ 7.0 | -CH ₂-C=O[1][2] | Methylene |
| 2.14 | s | 3H | - | CH ₃-C=O[1][2] | Methyl ketone singlet.[1][2] |
| 1.75 - 1.85 | m | 2H | - | -CH₂-CH ₂-CH₂-O | Methylene |
| 1.65 - 1.75 | m | 2H | - | -CH₂-CH ₂-CH₂-CO | Methylene |
The ¹³C spectrum is definitive due to the C-F coupling , which splits aromatic carbon signals into doublets.[1]
| Shift (δ ppm) | Splitting | ¹J_CF (Hz) | Assignment | Notes |
| 208.9 | Singlet | - | C =O | Carbonyl carbon.[1][2] |
| 152.8 | Doublet | ~245 | Ar-C -F | Ipso-carbon directly bonded to Fluorine.[1][2] |
| 146.5 | Doublet | ~11 | Ar-C -O | Ipso-carbon bonded to Oxygen.[1][2] |
| 124.3 | Doublet | ~4 | Ar-C | Meta to Fluorine.[1][2] |
| 121.5 | Doublet | ~7 | Ar-C | Para to Fluorine.[1][2] |
| 116.2 | Doublet | ~18 | Ar-C | Ortho to Fluorine.[1][2] |
| 114.8 | Singlet | - | Ar-C | Carbon ortho to Oxygen (weak coupling).[1][2] |
| 68.8 | Singlet | - | -O-C H₂- | Ether methylene.[1][2] |
| 43.5 | Singlet | - | -C H₂-CO- | |
| 29.9 | Singlet | - | C H₃-CO- | Methyl carbon.[1][2] |
| 28.8 | Singlet | - | -C H₂- | Internal methylene.[1][2] |
| 20.5 | Singlet | - | -C H₂- | Internal methylene.[1][2] |
Part 4: Experimental Protocol (Synthesis & Purification)
Objective: Synthesis of 6-(2-Fluorophenoxy)hexan-2-one (10 mmol scale).
Reagents:
-
Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)[1]
-
Solvent: DMF (Dimethylformamide), 15 mL[1]
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol in DMF.
-
Deprotonation: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add 6-chlorohexan-2-one dropwise via syringe.
-
Reaction: Equip with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1]
-
Workup:
-
Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield a clear, colorless oil.[1]
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for shift prediction and coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for ¹³C-F coupling constant values).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][6] (Reference for 2-fluorophenol and hexan-2-one fragment data).
-
PubChem Compound Summary. (2024). 6-Chlorohexan-2-one (CID 82468).[1][2] Retrieved from [Link][1][2]
Sources
- 1. 6-Hydroxyhexan-2-one | C6H12O2 | CID 89077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (株)ファイン商事 | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Fluorohexanoic acid | C6H11FO2 | CID 9736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
